4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Descripción general

Descripción

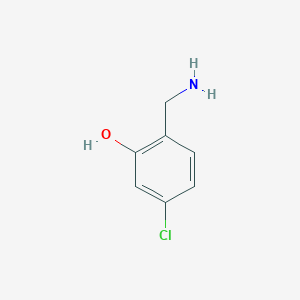

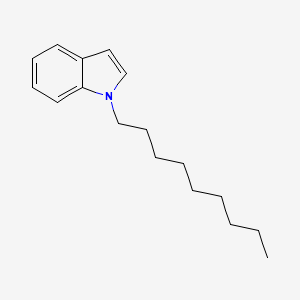

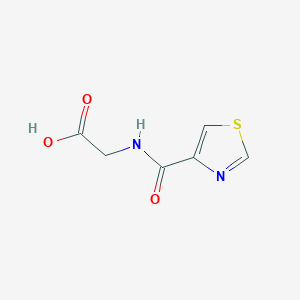

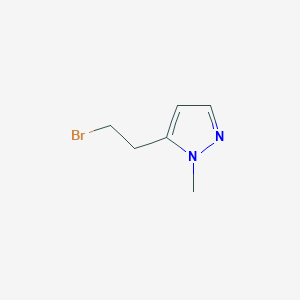

“4-Fluoro-2-(2-methylthiazol-4-yl)phenol”, also known as FMTP, is a chemical compound that belongs to the group of phenolic thiazole derivatives. It has the empirical formula C10H8FNOS and a molecular weight of 209.24 .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(2-methylthiazol-4-yl)phenol” is represented by the SMILES stringCc1nc(cs1)-c2cc(F)ccc2O . This indicates that the compound contains a methylthiazolyl group attached to a fluorophenol group. Physical And Chemical Properties Analysis

“4-Fluoro-2-(2-methylthiazol-4-yl)phenol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC) Applications

The fluorogenic labeling agent, derived from 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, demonstrates significant applications in HPLC for the detection of biologically important thiols. This compound reacts selectively and rapidly with thiols, producing fluorescent adducts suitable for separation and detection via reversed-phase HPLC, highlighting its utility in analytical chemistry and pharmaceutical formulations analysis (Gatti et al., 1990).

Fluorescent Chemo-sensing and Imaging

A study on salicylaldehyde-based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), showcases the compound's fluorescence "turn on" response towards Al3+ ions. This property is leveraged for selective metal ion sensing over other common ions, demonstrating potential applications in biological imaging and environmental monitoring (Rahman et al., 2017).

Organic Solar Cells Enhancement

In the realm of materials science, the concept of a "molecular lock" employing 4,4'-Biphenol demonstrates the enhancement of efficiency and stability in organic solar cells. This approach highlights the role of hydrogen bonding in improving photovoltaic device performance, showcasing the versatility of fluorine-containing compounds in renewable energy technologies (Cheng et al., 2016).

Environmental Sensing

An excited state intramolecular proton transfer (ESIPT) fluorophore, 2,4-dibenzothiazolylphenol, exhibits emission wavelength tunability sensitive to polar-nonpolar solvent ratios. This property facilitates applications in environmentally sensitive fluorescent probes and white organic light-emitting diodes, underscoring the adaptability of fluorophore-based sensors in detecting environmental changes (Sakai et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

4-fluoro-2-(2-methyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWOYAQNLTWCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(2-methylthiazol-4-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)